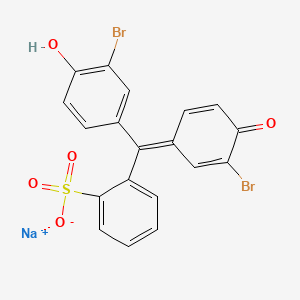![molecular formula C11H12N2O B561383 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol CAS No. 110177-81-6](/img/structure/B561383.png)
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol, also known as DTDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTDM is a heterocyclic compound that contains a nitrogen atom and is structurally similar to the neurotransmitter dopamine.
Mecanismo De Acción
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol acts as a dopamine receptor agonist, specifically targeting the D2 receptor. This activation of the receptor leads to an increase in dopamine signaling in the brain. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including changes in locomotor activity, reward processing, and cognitive function.
Biochemical and physiological effects:
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can increase dopamine release in brain tissue, and can also increase the activity of dopamine neurons. In vivo studies have shown that 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can increase locomotor activity in rodents, and can also increase the rewarding effects of drugs of abuse. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has several advantages for use in lab experiments. It is a highly specific dopamine receptor agonist, allowing for precise manipulation of dopamine signaling. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has a long half-life, allowing for sustained dopamine receptor activation. However, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol also has some limitations. It is relatively expensive compared to other dopamine receptor agonists, and its use can be limited by its low solubility in water.
Direcciones Futuras
There are several future directions for research on 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol. One area of research is the potential therapeutic applications of 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol for neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol could be used as a tool to study the role of dopamine signaling in a variety of physiological and behavioral processes. Finally, there is potential for the development of new 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol analogs with improved pharmacokinetic properties and increased specificity for dopamine receptors.
Métodos De Síntesis
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can be synthesized through a multistep process that involves the reaction of 2,4,6,8-tetraen-1-ol with cyanamide, followed by cyclization with ammonium acetate. The resulting product can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to interact with dopamine receptors, specifically the D2 receptor, and has been used as a tool to study dopamine receptor function. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been studied for its potential as a therapeutic agent for a variety of neurological disorders, including Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-12-9-5-1-3-8-4-2-6-13(10)11(8)9/h1,3,5,14H,2,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWICPXTAJTKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)N=C(N3C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46707887 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

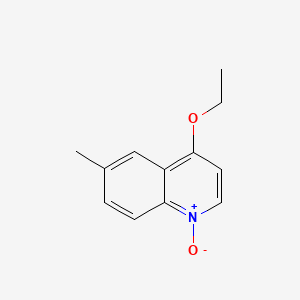
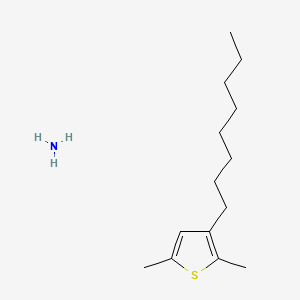
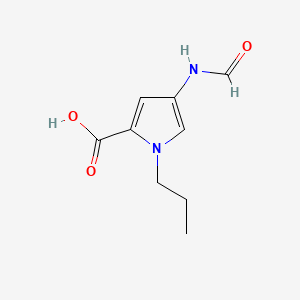
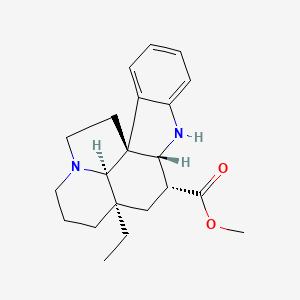
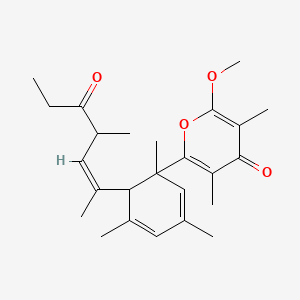
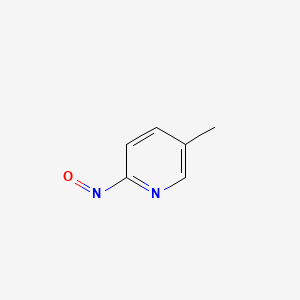
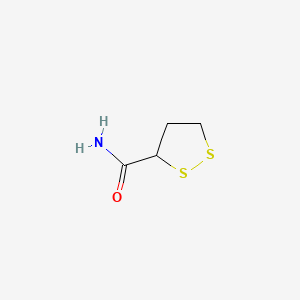
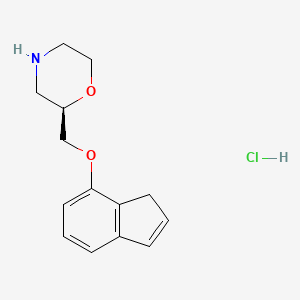
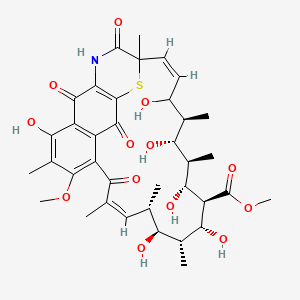

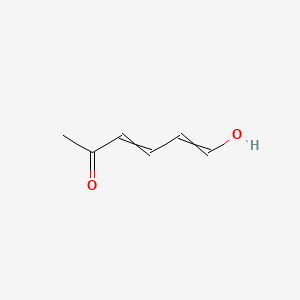
![Bis[1,2]oxazolo[3,4-b:4',5'-e]pyrazine](/img/structure/B561322.png)
